molecular formula C10H11BrO B1268456 1-(4-(2-Bromoethyl)phenyl)ethanone CAS No. 40422-73-9

1-(4-(2-Bromoethyl)phenyl)ethanone

Cat. No. B1268456
CAS RN: 40422-73-9
M. Wt: 227.1 g/mol
InChI Key: SCBYPRYCSIVASE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes, such as the two-step synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, employing condensation and cyclization reactions (Liszkiewicz et al., 2006). These methods highlight the versatility and complexity of synthesizing related phenyl-ethanone derivatives.

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as enaminones and other bromophenyl ethanones, reveal detailed hydrogen-bonding patterns and structural stability through intra- and intermolecular interactions (Balderson et al., 2007). These studies contribute to understanding the geometric and electronic structure of 1-(4-(2-Bromoethyl)phenyl)ethanone and similar molecules.

Chemical Reactions and Properties

Chemical reactions involving 1-(4-(2-Bromoethyl)phenyl)ethanone derivatives often explore the reactivity of bromo and ethanone groups. For example, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) via the Delépine reaction demonstrates the reactivity of brominated ethanones under specific conditions (Power et al., 2015).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structures, are often characterized using various analytical techniques. Crystallography studies, for example, provide insights into the molecular arrangements and stability of bromophenyl ethanones, affecting their physical behavior and applications (Cai et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure of 1-(4-(2-Bromoethyl)phenyl)ethanone derivatives, are crucial for their applications in synthesis and material science. Studies employing vibrational spectroscopy, molecular docking, and theoretical calculations unveil the chemical behavior and potential interactions of these molecules with biological targets (Mary et al., 2015).

Scientific Research Applications

Synthesis of Novel Compounds

1-(4-(2-Bromoethyl)phenyl)ethanone has been utilized in the synthesis of various novel chemical compounds. For instance, it has been used in creating novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moieties. These compounds have shown potential in the field of anticancer research, particularly for liver and breast cancer (Hessien, Kadah, & Marzouk, 2009).

Photoremovable Protecting Group

In another application, 1-(4-(2-Bromoethyl)phenyl)ethanone has been used as a photoremovable protecting group for carboxylic acids. This approach is significant in organic synthesis, where protecting groups are used to mask functional groups during chemical reactions. The compound exhibited good yields upon photolysis, releasing the protected acid (Atemnkeng et al., 2003).

Anxiolytic Activity

In pharmaceutical research, derivatives of 1-(4-(2-Bromoethyl)phenyl)ethanone have been synthesized and tested for their anxiolytic (anti-anxiety) activities. These compounds, particularly those with chlorophenyl substituents, showed promising results in this area (Liszkiewicz et al., 2006).

Synthesis of Antimicrobial Agents

Another significant application is in the synthesis of compounds with antimicrobial properties. For example, certain derivatives of 1-(4-(2-Bromoethyl)phenyl)ethanone have demonstrated effectiveness against various bacterial species, highlighting its potential in developing new antimicrobial agents (Dave et al., 2013).

Hydrogen-Bonding Studies

From a structural chemistry perspective, 1-(4-(2-Bromoethyl)phenyl)ethanone and its analogues have been studied for their hydrogen-bonding patterns. Such studies are crucial for understanding molecular interactions and can inform the design of new materials and drugs (Balderson et al., 2007).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, and H319 . Precautionary statements include P261, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1-[4-(2-bromoethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBYPRYCSIVASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193435
Record name 1-(4-(2-Bromoethyl)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Bromoethyl)phenyl)ethanone

CAS RN

40422-73-9
Record name 1-[4-(2-Bromoethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40422-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(2-Bromoethyl)phenyl)ethan-1-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(2-Bromoethyl)phenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(2-bromoethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Kazokaitė, R Niemans, V Dudutienė, HM Becker… - Oncotarget, 2018 - ncbi.nlm.nih.gov
Human carbonic anhydrase (CA) IX has emerged as a promising anticancer target and a diagnostic biomarker for solid hypoxic tumors. Novel fluorinated CA IX inhibitors exhibited up to …
Number of citations: 22 www.ncbi.nlm.nih.gov
Z Wang, J Tang, CE Salomon, CD Dreis… - Bioorganic & medicinal …, 2010 - Elsevier
Rational design of dually active inhibitors against human immunodeficiency virus (HIV) reverse transcriptase (RT) and integrase (IN) has proved viable with 1-[(2-hydroxyethoxy)methyl]-…
Number of citations: 62 www.sciencedirect.com
J Zhu - 2005 - search.proquest.com
Celebrex, a nonsteroidal anti-inflammatory drug (NSAID, cyclooxygenase-2 inhibitor), was reported to induce apoptosis in the prostate cancer cell line PC-3 at 50μM. Early research …
Number of citations: 3 search.proquest.com

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